molecular formula C18H17FN4O3S2 B2735935 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-78-4

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2735935
CAS No.: 851978-78-4
M. Wt: 420.48
InChI Key: JGZPESQXMRVJSE-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 4-fluorobenzo[d]thiazole moiety and a pyrrolidin-1-ylsulfonyl group. The benzo[d]thiazolyl group is a privileged scaffold in medicinal chemistry, known for conferring metabolic stability and enhancing binding interactions with biological targets . The pyrrolidin sulfonyl substituent at the 4-position of the benzohydrazide core introduces steric and electronic modifications that may influence solubility, bioavailability, and target engagement. This compound is synthesized via multi-step reactions involving hydrazide intermediates, as described in analogous protocols for triazole derivatives . Structural confirmation relies on spectral techniques (IR, NMR, MS), with key absorption bands at ~1250 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) distinguishing tautomeric forms and functional groups .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c19-14-4-3-5-15-16(14)20-18(27-15)22-21-17(24)12-6-8-13(9-7-12)28(25,26)23-10-1-2-11-23/h3-9H,1-2,10-11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPESQXMRVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-fluorobenzo[d]thiazole: This step involves the reaction of 4-fluoroaniline with carbon disulfide and sulfur to form 4-fluorobenzo[d]thiazole.

    Synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid: This intermediate is prepared by reacting 4-aminobenzoic acid with pyrrolidine and sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzo[d]thiazole with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-Substituted-Sulfonyl Derivatives

  • Compound 12a (from ): Features a 4-(benzo[d]thiazol-2-yl)benzohydrazide core with an N-substituted sulfonyl group.
  • N-(2-(Benzo[d]thiazole-2-yl)-3-(4-fluorophenylacryloyl)-4-methylbenzenesulfonohydrazide (14a): Contains a 4-fluorophenylacryloyl group and methylbenzenesulfonohydrazide.

Piperidin vs. Pyrrolidin Sulfonyl Groups

  • N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) : A thiazole-based analogue with a dimethylsulfamoyl group. Demonstrated NF-κB activation in TLR adjuvant screens .
  • N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) : Features a piperidin sulfonyl group, which introduces a larger ring system than pyrrolidin. The increased ring size may alter pharmacokinetics due to differences in lipophilicity and hydrogen-bonding capacity .

Anticancer Activity

  • Compound 12a (): High cytotoxicity against MCF7 cells, attributed to the benzo[d]thiazole moiety’s ability to intercalate DNA or inhibit topoisomerases .
  • HHB (2-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide) : Exhibits anticancer activity via apoptosis induction, though lacks the sulfonyl and fluorobenzo[d]thiazole groups present in the title compound .

SAR Insight: The fluorobenzo[d]thiazole group in the title compound likely enhances metabolic stability and target affinity compared to non-halogenated analogues like HHB.

Antimicrobial Activity

  • 4-(2-Chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide : Shows broad-spectrum antibacterial activity (MIC = 2–8 µg/mL) due to the nitrobenzylidene group’s electron-withdrawing effects .
  • Title Compound : While antimicrobial data are unavailable, the pyrrolidin sulfonyl group’s electron-donating properties may reduce efficacy against Gram-negative bacteria compared to nitro-substituted derivatives .

Physicochemical and Spectral Properties

Property Title Compound Compound 14a Compound 12a
Core Structure Benzohydrazide Benzenesulfonohydrazide Benzohydrazide
Key Substituents 4-Fluorobenzo[d]thiazole, Pyrrolidin-SO₂ 4-Fluorophenylacryloyl, Methyl-SO₂ Benzo[d]thiazole, Aryl-SO₂
IR ν(C=S) (cm⁻¹) ~1250 Not reported Not reported
Biological Activity Undocumented Antimicrobial Cytotoxic (MCF7)

Spectral Note: The absence of ν(S-H) (~2500–2600 cm⁻¹) in the title compound confirms the thione tautomer, similar to triazole derivatives in .

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₃O₂S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur. The structure comprises a fluorinated benzo[d]thiazole moiety, a pyrrolidin-1-ylsulfonyl group, and a benzohydrazide framework. This unique arrangement contributes to its reactivity and interaction with biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor . It has been studied for its potential to inhibit various kinases involved in critical cell signaling pathways. Such inhibition is particularly relevant in cancer therapy, where dysregulated kinase activity is common. Preliminary findings suggest that this compound can effectively inhibit certain kinases at low micromolar concentrations.

Antimicrobial Properties

The thiazole ring present in the compound is often associated with antibiotic properties , suggesting potential applications in developing new antibacterial agents. The unique combination of functional groups may enhance its efficacy against bacterial strains resistant to conventional treatments.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Preparation of the Fluorobenzo[d]thiazole Core : This may involve halogenation and cyclization reactions to form the thiazole ring.
  • Introduction of the Pyrrolidin-1-ylsulfonyl Group : Achieved through sulfonation reactions followed by coupling with pyrrolidine derivatives.
  • Formation of the Benzohydrazide Linkage : Involves coupling reactions between the prepared thiazole and hydrazine derivatives.

Optimization of these synthetic routes is crucial for achieving high yields and purity, often employing techniques such as chromatography for purification.

Comparative Studies

To understand the biological activity better, comparisons are drawn with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-N-methylbenzamideLacks fluorine; contains a methyl groupKinase inhibition
4-(pyrrolidin-1-sulfonyl)anilineSimplified structure without thiazolePotential anti-inflammatory properties
2-(pyridazin-3-yloxy)-N-(4-fluorobenzoyl)acetamideContains a pyridazine instead of thiazoleInvestigated for anti-cancer activity

These comparisons highlight the unique aspects of this compound, particularly its combination of fluorinated thiazole and sulfonamide functionalities that may enhance its biological activity profile compared to similar compounds.

Case Studies

Several studies have evaluated the compound's effectiveness in various biological contexts:

  • Kinase Inhibition Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against specific kinases involved in oncogenic pathways.
  • Antimicrobial Efficacy : In vitro studies showed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new therapeutic agent in treating infections.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target enzymes, disrupting their function and leading to decreased cell proliferation in cancer models.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Q. Methodological Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify substitution patterns on the benzothiazole (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and pyrrolidine-sulfonyl groups (δ 3.1–3.5 ppm for N-CH₂) .
  • 19F NMR : Confirm fluorine attachment (δ -110 to -115 ppm for aromatic F) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 434.0923) and fragmentation patterns .

X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in regiochemistry .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Systematic Substituent Variation :

  • Modify the fluorobenzo[d]thiazole (e.g., Cl, Br, or methyl groups at position 4) .
  • Replace pyrrolidine with other amines (piperidine, morpholine) to assess sulfonamide flexibility .

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Uptake : Measure logP values (HPLC) to correlate lipophilicity with cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

Q. Example SAR Table :

Substituent (R)LogPIC₅₀ (μM, HeLa)Target Affinity (EGFR, nM)
-F (Parent)2.81.245
-Cl3.10.932
-OCH₃2.32.578

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How can contradictions in reported bioactivity data be resolved?

Case Study : Discrepancies in IC₅₀ values across studies may arise from:

Assay Conditions : Variability in cell culture media (e.g., serum concentration affecting compound solubility) .

Impurity Profiles : Residual solvents (e.g., DMSO) or byproducts (e.g., hydrolyzed sulfonamides) altering activity .

Q. Resolution Strategies :

  • Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays (fixed serum content, pH 7.4) .
  • HPLC-Purity Correlation : Re-test batches with ≥98% purity and compare bioactivity .
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify outliers and consensus values .

Advanced: What strategies mitigate solubility limitations during in vitro assays?

Q. Approaches :

Prodrug Design : Introduce phosphate esters at the hydrazide group to enhance aqueous solubility, which hydrolyze in vivo .

Co-solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes to stabilize the compound .

Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability over 24 hours (HPLC tracking) .

Advanced: How can metabolic stability of this compound be assessed preclinically?

Q. Methodology :

Microsomal Incubations :

  • Use human liver microsomes (HLM) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS over 60 minutes .

CYP450 Inhibition Screening :

  • Test against CYP3A4/2D6 isoforms (fluorogenic substrates) to identify metabolic liabilities .

Pharmacokinetic Profiling :

  • Conduct in vivo rat studies (IV/PO dosing) to calculate AUC, t₁/₂, and clearance rates .

Data Interpretation : High intrinsic clearance (>50 mL/min/kg) suggests need for structural optimization (e.g., blocking metabolically labile sites) .

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